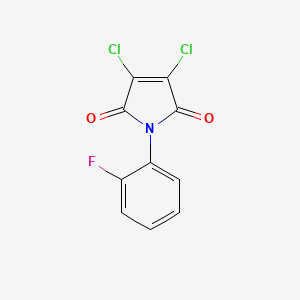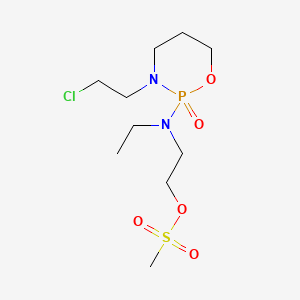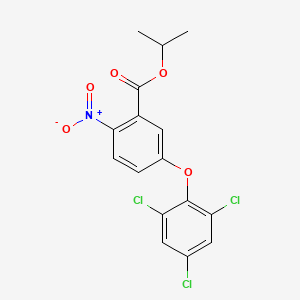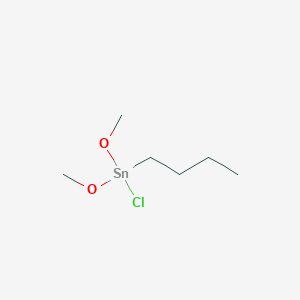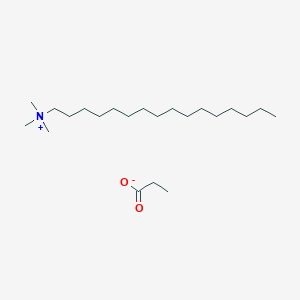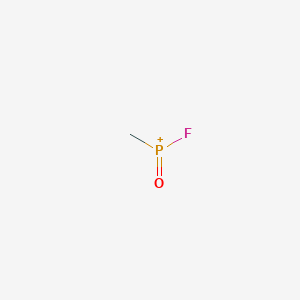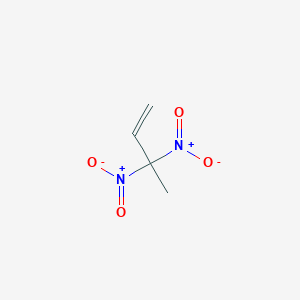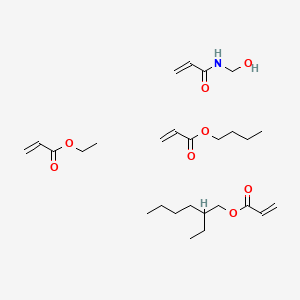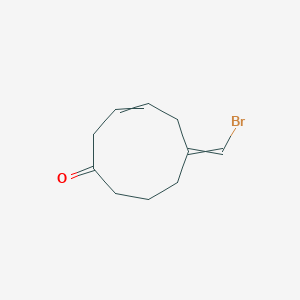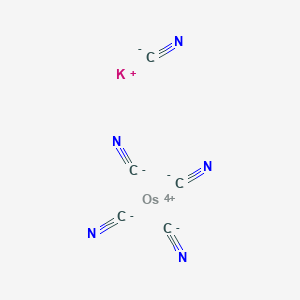
Osmium(4+) potassium cyanide (1/1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium(4+) potassium cyanide (1/1/5) is a coordination compound that features osmium in the +4 oxidation state, coordinated with potassium and cyanide ions. This compound is part of the platinum group metals and is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of osmium(4+) potassium cyanide (1/1/5) typically involves the reaction of osmium tetroxide with potassium cyanide under controlled conditions. The reaction is carried out in an aqueous medium, where osmium tetroxide is reduced, and cyanide ions coordinate with the osmium center. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of osmium compounds often involves the extraction of osmium from platinum ores, followed by purification and chemical reactions to obtain specific osmium complexes. The production of osmium(4+) potassium cyanide (1/1/5) would follow similar steps, with additional purification stages to ensure the removal of impurities and the stabilization of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Osmium(4+) potassium cyanide (1/1/5) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(2+).
Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving osmium(4+) potassium cyanide (1/1/5) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield osmium tetroxide, while reduction reactions may produce osmium(2+) complexes.
Aplicaciones Científicas De Investigación
Osmium(4+) potassium cyanide (1/1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as dihydroxylation of alkenes.
Biology: Employed in electron microscopy for staining biological samples due to its ability to bind to lipids.
Medicine: Investigated for potential anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of fine chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of osmium(4+) potassium cyanide (1/1/5) involves its ability to coordinate with various ligands and undergo redox reactions. In biological systems, it can interact with cellular components, such as proteins and nucleic acids, leading to specific biochemical effects. The compound’s ability to form stable complexes with cyanide ions also plays a crucial role in its reactivity and applications.
Comparación Con Compuestos Similares
Similar Compounds
Osmium tetroxide (OsO4): A widely used oxidizing agent in organic synthesis and biological staining.
Potassium osmate (K2OsO2(OH)4): Another osmium compound used in catalysis and material science.
Osmium(III) chloride (OsCl3): Used in various chemical reactions and as a precursor to other osmium complexes.
Uniqueness
Osmium(4+) potassium cyanide (1/1/5) is unique due to its specific coordination environment and the presence of cyanide ligands, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
38192-69-7 |
|---|---|
Fórmula molecular |
C5KN5Os |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
potassium;osmium(4+);pentacyanide |
InChI |
InChI=1S/5CN.K.Os/c5*1-2;;/q5*-1;+1;+4 |
Clave InChI |
BWOQOQFSLPWEIS-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Os+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



